An In-depth Technical Guide on the Biological Activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
An In-depth Technical Guide on the Biological Activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the known and potential biological activities of the novel pyrimidine derivative, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. While direct and extensive biological data for this specific molecule are not widely published, this document synthesizes available information and leverages structure-activity relationship (SAR) data from closely related analogues to provide a scientifically grounded perspective on its potential as a bioactive agent. This guide is intended to serve as a foundational resource for researchers initiating investigations into this compound.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids and numerous therapeutic agents.[1] The versatility of the pyrimidine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.[1] The incorporation of specific functional groups, such as the trifluoromethyl and dimethylamino moieties present in the topic compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol emerges from the rich history of trifluoromethyl pyrimidine research, a field that has yielded significant advancements in both agrochemicals and pharmaceuticals.[2][3] The trifluoromethyl group is known to enhance metabolic stability and improve target binding, while the dimethylamino group can increase solubility.[2]
Synthesis and Physicochemical Properties
The synthesis of trifluoromethyl-substituted pyrimidines typically involves condensation reactions.[2] A common method for creating the 6-(trifluoromethyl)-4-pyrimidinol core is through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with a suitable amidine or guanidine derivative. For the synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, N,N-dimethylguanidine would be the logical choice for the condensation partner.
Table 1: Physicochemical Properties of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
| Property | Value | Source |
| Molecular Formula | C₇H₈F₃N₃O | BenchChem |
| Molecular Weight | 207.15 g/mol | BenchChem |
| CAS Number | 55545-80-7 | BenchChem |
| Appearance | White to off-white solid | Inferred |
| Solubility | Expected to have enhanced aqueous solubility due to the dimethylamino group compared to analogues without this group. | [2] |
Known Biological Activity and Therapeutic Potential: A Landscape of Inference
Direct, peer-reviewed studies detailing the specific biological activities of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol are limited. However, initial high-throughput screening has identified this compound as a potential antimicrobial agent, specifically showing promise against Mycobacterium tuberculosis.[2] This initial finding provides a crucial starting point for more in-depth investigations.
Given the structural motifs present in this molecule, we can infer its potential biological activities by examining structurally similar compounds. The pyrimidine core, particularly when substituted with electron-withdrawing and amino groups, is a privileged scaffold for kinase inhibitors.
Inferred Anticancer Activity: A Focus on Kinase Inhibition
Numerous pyrimidine derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4] The 2-amino or 2-(dialkylamino) substituted pyrimidine scaffold is a common feature in many kinase inhibitors.
Hypothesized Mechanism of Action: Based on the activities of analogous compounds, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol could potentially inhibit various kinases involved in oncogenic signaling pathways. These may include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[4] The trifluoromethyl group at the 6-position could enhance the binding affinity to the ATP-binding pocket of these kinases.
Caption: Potential kinase inhibition pathways for the topic compound.
Inferred Anti-inflammatory Activity
The pyrimidine scaffold is also prevalent in compounds exhibiting anti-inflammatory properties.[1] Certain 6-(trifluoromethyl)pyrimidine derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[5] Additionally, some pyrimidine derivatives act as antagonists of Toll-like receptor 8 (TLR8), a key player in the innate immune response and inflammation.
Hypothesized Mechanism of Action: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like COX-2 or by modulating inflammatory signaling pathways through receptors such as TLR8.
Proposed Experimental Workflows for Biological Characterization
To rigorously assess the biological activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, a systematic series of in vitro and cell-based assays is recommended.
General Cytotoxicity Assessment
A primary evaluation of the compound's effect on cell viability is essential.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate various human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol in DMSO and further dilute in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol | 55545-80-7 | Benchchem [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
